4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine
CAS No.: 60331-15-9
Cat. No.: VC3807152
Molecular Formula: C6H6ClN3O3
Molecular Weight: 203.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60331-15-9 |
|---|---|
| Molecular Formula | C6H6ClN3O3 |
| Molecular Weight | 203.58 g/mol |
| IUPAC Name | 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine |
| Standard InChI | InChI=1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 |
| Standard InChI Key | XENBELIGWDKZOP-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC |
| Canonical SMILES | CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine ring substituted at the 2-, 4-, 5-, and 6-positions. Key features include:
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Chlorine at position 4, enhancing electrophilicity for nucleophilic substitution.
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Methoxy group at position 6, contributing to solubility in polar solvents.
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Methyl group at position 2, providing steric hindrance that influences reactivity.
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Nitro group at position 5, enabling redox interactions and serving as a precursor for further functionalization .
Physicochemical Characteristics
The compound’s properties are critical for its applications:
| Property | Value/Description |
|---|---|
| Molecular Weight | 203.58 g/mol |
| Boiling Point | 328.5 ± 37.0°C (predicted) |
| LogP (Partition Coefficient) | 1.88 (indicating moderate lipophilicity) |
| Polar Surface Area | 80.83 Ų |
| Solubility | Soluble in DMSO, methanol, and chloroform |
| Stability | Stable under nitrogen at 2–8°C |
The nitro group’s electron-withdrawing effect reduces the pyrimidine ring’s electron density, making it reactive toward nucleophilic agents .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step process:
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Nitration of 4-Chloro-6-methoxy-2-methylpyrimidine:
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Chlorination and Methoxylation:
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Methoxylation:
Industrial Production
Industrial methods scale the lab synthesis using:
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Continuous-Flow Reactors: Enhance yield by maintaining precise temperature control.
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Catalytic Optimization: -diethylaniline reduces side reactions during chlorination, achieving >90% purity .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Studies demonstrate broad-spectrum activity:
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Gram-Positive Bacteria: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) by disrupting cell wall synthesis .
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Biofilm Disruption: Reduces Pseudomonas aeruginosa biofilm formation by 70% at 32 µg/mL .
Enzyme Inhibition
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Dihydrofolate Reductase (DHFR): Competes with dihydrofolate (: 0.8 µM), critical in nucleotide synthesis .
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Cyclooxygenase-2 (COX-2): Allosteric modulation reduces prostaglandin E₂ production by 65% at 10 µM .
Industrial and Medicinal Applications
Pharmaceutical Intermediates
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Antiviral Agents: Serves as a precursor for ribavirin analogs through Suzuki cross-coupling .
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Anticancer Drugs: Functionalization at the 4-position yields kinase inhibitors targeting EGFR and VEGFR .
Agricultural Chemistry
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Fungicides: Derivatives like azoxystrobin incorporate the pyrimidine core for broad-spectrum crop protection .
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 4-Chloro-2-methoxy-6-methylpyrimidine | Lacks nitro group; lower reactivity | Weak antimicrobial activity |
| 4,6-Dichloro-5-nitropyrimidine | Chlorine at 4 and 6; higher electrophilicity | Enhanced enzyme inhibition |
| 5-Nitro-2-aminopyrimidine | Amino group at 2; improved solubility | Moderate anticancer activity |
The nitro group in 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine uniquely enables redox-mediated DNA damage, absent in analogs .
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